Superior Clinical Efficacy Over Betamethasone Dipropionate in Acute Eczematous Dermatoses
In a multicenter controlled study of 208 patients with acute eczematous dermatoses, 0.05% halometasone cream demonstrated significantly superior clinical efficacy compared to 0.05% betamethasone dipropionate cream [1].
| Evidence Dimension | Therapeutic efficacy rate (good to very good results) |
|---|---|
| Target Compound Data | 93% of patients |
| Comparator Or Baseline | Betamethasone dipropionate 0.05% cream: 84% of patients |
| Quantified Difference | 9 percentage points (P < 0.05) |
| Conditions | Multicenter controlled trial, 208 patients, acute eczematous dermatoses |
Why This Matters
This head-to-head data provides a clear, quantifiable justification for selecting halometasone over the widely used comparator betamethasone dipropionate for acute eczema.
- [1] Schuppli, R., et al. (1983). Comparative clinical trial of a new trihalogenated dermatocorticoid (halometasone) versus betamethasone dipropionate. Z Hautkr, 58(4), 230-7. PMID: 6342285. View Source
